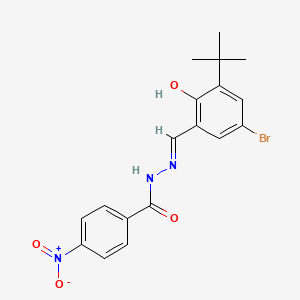![molecular formula C16H12N2O3S B3726469 5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3726469.png)
5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
Vue d'ensemble
Description
5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as HATU, which stands for 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate. It is a versatile reagent that is commonly used for peptide synthesis and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of HATU involves the activation of carboxyl groups in amino acids, which then react with the amino group of another amino acid to form a peptide bond. HATU acts as a catalyst in this reaction, facilitating the formation of the peptide bond.
Biochemical and Physiological Effects
HATU has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It has no known physiological effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HATU in lab experiments is its high efficiency in peptide synthesis. It has been shown to be more effective than other commonly used coupling reagents, such as HBTU and HATU-HOBT. However, HATU has some limitations, including its high cost and sensitivity to moisture.
Orientations Futures
There are several future directions for the use of HATU in scientific research. One potential area of application is in the synthesis of bioactive peptides, which have therapeutic potential for various diseases. HATU may also be used in the development of new peptidomimetics and in the study of protein-protein interactions. Additionally, further studies may explore the use of HATU in combination with other reagents to enhance its efficiency in peptide synthesis.
Conclusion
In conclusion, HATU is a highly effective coupling reagent that has shown promising results in scientific research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it a valuable tool for peptide synthesis. Further research is needed to explore its potential applications in the development of new bioactive peptides and peptidomimetics.
Applications De Recherche Scientifique
HATU has been extensively used in scientific research, particularly in the field of peptide synthesis. It is a highly effective coupling reagent that facilitates the formation of peptide bonds. HATU has also been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Propriétés
IUPAC Name |
(5Z)-2-(4-hydroxyphenyl)imino-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-12-6-4-11(5-7-12)17-16-18-15(21)14(22-16)9-10-2-1-3-13(20)8-10/h1-9,19-20H,(H,17,18,21)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPZXRDSWFVEET-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5Z)-5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3726398.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3726401.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3726409.png)
![5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3726411.png)
![N-(2-chloro-4-nitrophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3726416.png)

![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3726430.png)

![2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3726447.png)

![ethyl 5-(3-bromobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726450.png)

![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(4-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3726462.png)
![3-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3726479.png)